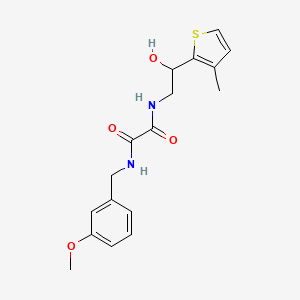

N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Description

N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. Its structure includes:

- N2-substituent: A 3-methoxybenzyl group, contributing aromaticity and electron-donating properties via the methoxy group.

Properties

IUPAC Name |

N'-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-11-6-7-24-15(11)14(20)10-19-17(22)16(21)18-9-12-4-3-5-13(8-12)23-2/h3-8,14,20H,9-10H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVYTJICFDRJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C(=O)NCC2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes structurally related oxalamides and their key properties:

Structural and Functional Analysis

Substituent Effects on Bioactivity :

- Antiviral Activity : Compounds like 13 () with thiazole and chlorophenyl groups exhibit HIV entry inhibition, likely due to hydrophobic interactions with viral targets. The target compound’s thiophene group may offer similar lipophilicity but with distinct electronic properties due to sulfur .

- Flavor Enhancement : S336’s pyridyl and dimethoxybenzyl groups optimize receptor binding (hTAS1R1/hTAS1R3), whereas the target’s 3-methoxybenzyl group may lack the steric or electronic profile for umami activation .

- Enzyme Inhibition : Compounds in –10 with methoxyphenethyl and halogenated aryl groups show CYP4F11/SCD modulation. The target’s hydroxyethyl-thiophene moiety could influence solubility and metabolic stability compared to these analogs .

Synthetic and Physicochemical Properties :

- Yield and Purity : Antiviral oxalamides () have moderate yields (30–53%) and high HPLC purity (>90%), suggesting rigorous purification steps. The target compound’s synthesis (if similar) may require optimization for stereochemical control, as seen in compounds 14–15 (), which are stereoisomeric mixtures .

- Solubility : The hydroxyethyl group in the target compound may enhance aqueous solubility compared to purely aromatic analogs like S336 or GMC-3 .

Toxicological Considerations: Methoxy-substituted oxalamides (e.g., S336) show low toxicity (NOEL = 100 mg/kg/day) due to efficient metabolic clearance. The target’s 3-methoxybenzyl group may confer similar safety, but its thiophene component necessitates specific toxicity studies .

Key Research Findings

- Thiophene Impact : The 3-methylthiophen-2-yl group in the target compound is rare among oxalamides in the literature. This moiety may enhance binding to sulfur-interacting biological targets (e.g., viral proteases) but could pose metabolic challenges compared to phenyl or pyridyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.